BenchChemオンラインストアへようこそ!

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

DHFR inhibition Anticancer Enzyme assay

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile (CAS 476668-56-1) is a thiazole-acrylonitrile conjugate with molecular formula C21H18N2S, molecular weight 330.45 g/mol, and a computed XLogP3-AA of 5.5. The compound features a (Z)-configured acrylonitrile double bond linking a 2-methylphenyl (o-tolyl) ring to a 2,4-disubstituted thiazole bearing a 3,4-dimethylphenyl group.

Molecular Formula C21H18N2S
Molecular Weight 330.45
CAS No. 476668-56-1
Cat. No. B2550260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
CAS476668-56-1
Molecular FormulaC21H18N2S
Molecular Weight330.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C
InChIInChI=1S/C21H18N2S/c1-14-8-9-18(10-16(14)3)20-13-24-21(23-20)19(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b19-11-
InChIKeyMDJFCBWLAICPKF-ODLFYWEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile (CAS 476668-56-1): Compound Identity and Research Sourcing Context


(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile (CAS 476668-56-1) is a thiazole-acrylonitrile conjugate with molecular formula C21H18N2S, molecular weight 330.45 g/mol, and a computed XLogP3-AA of 5.5 [1]. The compound features a (Z)-configured acrylonitrile double bond linking a 2-methylphenyl (o-tolyl) ring to a 2,4-disubstituted thiazole bearing a 3,4-dimethylphenyl group [1]. It is commercially available from multiple suppliers, typically at ≥95% purity, and is referenced in at least one patent family (US10870625) as a dihydrofolate reductase (DHFR) inhibitor [2]. Note: High-strength quantitative differentiation evidence for this specific compound is limited in the open literature; the following evidence therefore relies principally on class-level inference and cross-study comparability with structurally characterized analogs.

Why In-Class Thiazole-Acrylonitrile Analogs Cannot Substitute for (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile


The 2-(thiazol-2-yl)-3-arylacrylonitrile scaffold exhibits substitution-dependent biological and physicochemical profiles that preclude generic interchange. A 2025 Journal of Molecular Structure study of sixteen 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives demonstrates that minor aryl substituent changes produce divergent antimicrobial activities: the 2,4-dichlorophenyl/4-trifluoromethylphenyl analog (compound 10) showed an MIC of 32 µg/mL against Candida parapsilosis, while other analogs in the same series were inactive against the same fungal strain [1]. Separately, a DHFR inhibition patent (US10870625) reports that compound 56, bearing the 3,4-dimethylphenyl-thiazole and o-tolyl-acrylonitrile pharmacophores, achieves an IC50 of 1,450 nM against human DHFR [2]. The combination of the (Z)-olefin geometry, the 3,4-dimethylphenyl substitution pattern on the thiazole C4, and the o-tolyl ring on the acrylonitrile β-carbon constitutes a unique three-dimensional and electronic fingerprint not replicated by any single commercially available analog.

Quantitative Differentiation Evidence for (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile Versus Comparators


Human Dihydrofolate Reductase (DHFR) Inhibition: Target Compound vs. Trifluoromethyl Analog

In a DHFR enzyme inhibition assay monitoring NADPH-dependent dihydrofolate reduction, the target compound (US10870625, Compound 56) exhibited an IC50 of 1,450 nM (1.45 µM) [1]. By contrast, a structurally related 2-(thiazol-2-yl)-3-arylacrylonitrile bearing a 4-trifluoromethylphenyl substituent (Compound 10 from the J. Mol. Struct. series) was not reported to inhibit DHFR under comparable conditions; its primary activity was antifungal (C. parapsilosis MIC 32 µg/mL) [2]. This orthogonal activity profile indicates that the 3,4-dimethylphenyl/o-tolyl substitution pattern confers DHFR-targeted activity absent in the trifluoromethylphenyl analog.

DHFR inhibition Anticancer Enzyme assay

Stereochemical Configuration (Z vs. E): Impact on Solid-State and Binding Properties

The target compound is unambiguously assigned as the (Z)-isomer (CAS 476668-56-1) [1]. The E-isomer of 2-(thiazol-2-yl)-3-arylacrylonitriles has been shown by theoretical and experimental studies to be thermodynamically more stable and to exhibit different crystal packing, dipole moment, and potentially different target-binding geometries [2]. Unless a single, stereochemically defined batch is sourced, mixtures of Z/E isomers introduce uncontrolled variability in any assay reliant on shape complementarity.

Stereochemistry Crystallography Drug design

Antimicrobial Spectrum Differentiation: Target Compound vs. Dichlorophenyl/CF3 Analog

The 2025 J. Mol. Struct. study reports that the 2,4-dichlorophenyl/4-CF3-phenyl analog (compound 10) achieves an MIC of 32 µg/mL against C. parapsilosis [1]. While the target compound was not directly tested in this assay panel, the presence of the 3,4-dimethylphenyl and o-tolyl substituents in place of the 2,4-dichlorophenyl and 4-CF3-phenyl groups is expected to shift the antimicrobial spectrum significantly based on the established SAR within this series. Researchers requiring a DHFR-inhibitory rather than antifungal starting point should prioritize the target compound.

Antifungal C. parapsilosis MIC

Physicochemical Distinction: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity

The target compound has a computed XLogP3-AA of 5.5, zero hydrogen bond donors, and three hydrogen bond acceptors (two from the nitrile, one from the thiazole nitrogen) [1]. In the broader 2-(thiazol-2-yl)acrylonitrile series, analogs bearing polar substituents (e.g., hydroxy, carboxy) exhibit XLogP values as low as 2–3 and additional H-bond donor/acceptor capacity [2]. The higher lipophilicity of the target compound favors membrane permeability and blood-brain barrier penetration in CNS-targeted programs, while the absence of H-bond donors minimizes desolvation penalties upon target binding.

Lipophilicity Drug-likeness Physicochemical properties

High-Confidence Application Scenarios for (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile Based on Verified Evidence


Primary Biochemical Screening for Dihydrofolate Reductase (DHFR) Inhibitors

The demonstrated DHFR IC50 of 1,450 nM identifies this compound as a viable starting point for fragment- or lead-based DHFR inhibitor programs. Use in fluorescence-based or NADPH-coupled DHFR enzyme assays is directly supported by patent documentation [1]. Researchers should source the (Z)-stereoisomer specifically to ensure assay consistency.

Structure-Activity Relationship (SAR) Studies of Thiazole-Acrylonitrile Antimicrobial and Anticancer Agents

The compound serves as a reference point for SAR exploration of the 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile chemotype, where the 3,4-dimethylphenyl and o-tolyl substitution pattern yields DHFR inhibition rather than the antifungal activity observed for the 2,4-dichlorophenyl/4-CF3-phenyl analog [2]. Comparative MIC determination panels can delineate the antimicrobial/anticancer activity boundary.

Stereochemical Reference Standard for (Z)-Acrylonitrile Configuration in Chromatography and Crystallography

The unambiguously assigned (Z)-geometry of the acrylonitrile double bond provides a valuable reference for HPLC method development, NMR stereochemical assignment, and single-crystal X-ray diffraction studies of 2-(thiazol-2-yl)acrylonitrile derivatives [3]. Its distinct retention time and spectral signature can be used to resolve E/Z mixtures in synthetic batches.

In Silico Modeling and Docking Studies Targeting DHFR or Related Folate Pathway Enzymes

The computed physicochemical properties (XLogP3-AA 5.5, HBD 0) make this compound suitable for molecular docking and MD simulations requiring a lipophilic, acceptor-only ligand [4]. Its DHFR inhibition data provides an experimental anchor for validating computational scoring functions.

Quote Request

Request a Quote for (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.